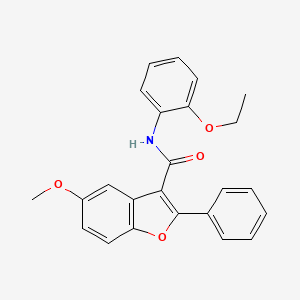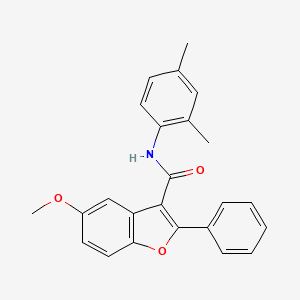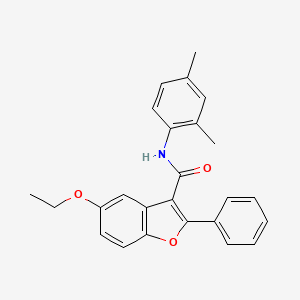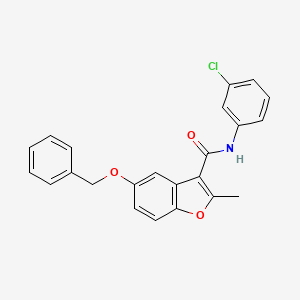![molecular formula C18H24ClNO2 B6525305 5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride CAS No. 1177130-83-4](/img/structure/B6525305.png)
5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride, also known as 5,7-dimethoxy-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride or 5,7-DMMC-HCl, is a synthetic chemical compound with a wide range of potential applications in scientific research. It is a member of the chromene family, a group of compounds with a cyclic arrangement of atoms, and is closely related to the drug of abuse known as 2C-B. 5,7-DMMC-HCl has a variety of uses in laboratory research, including as a tool for studying the biochemical and physiological effects of various compounds, and for exploring the mechanisms of action of such compounds.
Applications De Recherche Scientifique
5,7-DMMC-HCl has been used as a tool in scientific research for a variety of purposes. It has been used to study the biochemical and physiological effects of various compounds, as well as their mechanisms of action. It has also been used to explore the effects of various drugs on the central nervous system, as well as to study the effects of various compounds on the cardiovascular system. In addition, it has been used to study the effects of various compounds on the immune system, as well as to explore the effects of various compounds on the reproductive system.
Mécanisme D'action
The exact mechanism of action of 5,7-DMMC-HCl is not yet fully understood. However, it is believed to act as an agonist at serotonin, dopamine, and norepinephrine receptors, as well as at various other receptors. It is also believed to act as an inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of serotonin, dopamine, and norepinephrine in the brain. Furthermore, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,7-DMMC-HCl are not yet fully understood. However, it is believed to have a variety of effects on the brain, including the release of serotonin and dopamine, as well as the inhibition of monoamine oxidase and acetylcholinesterase. In addition, it is believed to have a variety of effects on the cardiovascular system, including the relaxation of smooth muscle and the inhibition of platelet aggregation. It is also believed to have a variety of effects on the immune system, including the inhibition of the release of certain cytokines and the activation of certain immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5,7-DMMC-HCl in laboratory experiments has several advantages. It is relatively easy to synthesize and is relatively stable, making it a useful tool for long-term experiments. In addition, it is relatively non-toxic and is not associated with any significant side effects. However, there are also some limitations to its use in laboratory experiments. For example, its effects on the brain and other organs are not yet fully understood, making it difficult to predict the effects of long-term exposure. In addition, its effects on the cardiovascular system are not yet fully understood, making it difficult to predict the effects of long-term exposure to this compound.
Orientations Futures
There are a variety of potential future directions for research involving 5,7-DMMC-HCl. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. In addition, further research could be conducted to better understand the mechanisms of action of this compound, as well as to explore the effects of long-term exposure. Furthermore, research could be conducted to explore the potential therapeutic applications of this compound, as well as to explore its potential for use in drug development. Finally, further research could be conducted to explore the potential for the use of this compound as a tool for studying the effects of various compounds on the brain, the cardiovascular system, and the immune system.
Méthodes De Synthèse
5,7-DMMC-HCl can be synthesized through a multi-step process. The first step involves the reaction of 4-methylpiperidine with 2-bromo-5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochlorideychromene, followed by a reaction with hydrochloric acid. The second step involves the reaction of the resulting product with sodium hydride and a base to form the desired product. The final step involves the recrystallization of the product in methanol to purify it. The entire process is relatively simple and can be completed in a few hours.
Propriétés
IUPAC Name |
5,7-dimethyl-4-[(2-methylpiperidin-1-yl)methyl]chromen-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-12-8-13(2)18-15(10-17(20)21-16(18)9-12)11-19-7-5-4-6-14(19)3;/h8-10,14H,4-7,11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFUUOWAFVPQFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=CC(=O)OC3=CC(=CC(=C23)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49646302 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5,7-dimethyl-4-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-ethoxy-N-[4-(N-methylacetamido)phenyl]-2-phenyl-1-benzofuran-3-carboxamide](/img/structure/B6525254.png)




![ethyl 5-hydroxy-2-phenyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6525283.png)

![4-[(4-benzylpiperidin-1-yl)methyl]-7-methoxy-2H-chromen-2-one hydrochloride](/img/structure/B6525289.png)
![7-methyl-4-[(2-methylpiperidin-1-yl)methyl]-2H-chromen-2-one hydrochloride](/img/structure/B6525302.png)
![4-[(4-benzylpiperazin-1-yl)methyl]-7-methoxy-2H-chromen-2-one dihydrochloride](/img/structure/B6525324.png)
![(2Z)-6-methoxy-2-[(pyridin-4-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one hydrochloride](/img/structure/B6525327.png)